

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate

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Compound of Interest

Compound Name: **2-(4-Methoxyphenoxy)aniline**

Cat. No.: **B150819**

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2-(4-Methoxyphenoxy)aniline, with the molecular formula $C_{13}H_{13}NO_2$, is a significant organic compound that serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^[1] Its structure, featuring a primary aromatic amine, an aryl ether linkage, and a methoxy group distributed across two phenyl rings, provides a rich landscape for spectroscopic characterization.^[1] Fourier-Transform Infrared (FTIR) spectroscopy stands as a primary analytical technique for the structural verification and quality assessment of this compound. It provides a detailed vibrational fingerprint, allowing for the unambiguous identification of its key functional groups.

This guide provides a comprehensive exploration of the FTIR analysis of **2-(4-Methoxyphenoxy)aniline**. We will delve into the theoretical underpinnings of its infrared spectrum, present a robust experimental protocol for data acquisition, and offer a detailed interpretation of the expected vibrational modes. This document is intended for researchers, chemists, and quality control professionals who require a deep and practical understanding of how to leverage FTIR spectroscopy to confirm the identity and purity of this important molecule.

Theoretical Framework: Predicting the Vibrational Spectrum

The infrared spectrum of **2-(4-Methoxyphenoxy)aniline** is a composite of the vibrational modes of its constituent parts. A thorough analysis requires dissecting the molecule into its primary functional groups and predicting the wavenumber at which each will absorb infrared

radiation. The energy of these vibrations is determined by the mass of the bonded atoms and the strength of the chemical bond connecting them.[2]

**1. The Primary Aromatic Amine Moiety ($-\text{NH}_2$) **

The primary amine attached to a phenyl ring is a cornerstone of this molecule's identity and gives rise to several characteristic absorptions.

- **N-H Stretching Vibrations:** Primary amines ($\text{R}-\text{NH}_2$) exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[3][4] For aromatic amines, these bands typically appear at a slightly higher frequency than their aliphatic counterparts.[2][5]
 - **Asymmetric Stretch (ν_{as}):** Expected in the range of $3420\text{-}3500\text{ cm}^{-1}$.
 - **Symmetric Stretch (ν_{s}):** Expected in the range of $3340\text{-}3420\text{ cm}^{-1}$.[6] These peaks are generally sharper and less intense than the O-H stretching bands of alcohols.[7] The presence of two distinct peaks in this region is a definitive marker for a primary amine.[8]
- **N-H Bending (Scissoring) Vibration:** This in-plane bending vibration results in a strong absorption band typically found between 1580 and 1650 cm^{-1} .[3][4] This peak can sometimes overlap with the aromatic C=C stretching bands.
- **C-N Stretching Vibration:** The stretching of the carbon-nitrogen bond in aromatic amines produces a strong band in the $1250\text{-}1350\text{ cm}^{-1}$ region.[2][3][5] This is a crucial band for confirming the amine linkage to the aromatic ring.

The Aryl Ether and Methoxy Moieties ($\text{Ar-O-Ar}'$ and $-\text{OCH}_3$)

The diaryl ether linkage and the methoxy group contribute strong, characteristic C-O stretching bands, which are often the most intense peaks in the fingerprint region.

- **Asymmetric C-O-C Stretching:** Aryl ethers are characterized by a strong, prominent asymmetric C-O-C stretching band. For an aryl alkyl ether system, as seen with the methoxy group attached to the phenyl ring, this absorption is expected near 1250 cm^{-1} .[9][10][11] The diaryl ether linkage will also contribute a strong asymmetric stretch in the $1200\text{-}1300\text{ cm}^{-1}$ range.[9]

- Symmetric C-O-C Stretching: A second, typically less intense, symmetric stretching band for the aryl alkyl ether is expected near 1040 cm^{-1} .[\[10\]](#)[\[11\]](#) The symmetric stretch for the diaryl ether is often weak and can be difficult to discern.[\[9\]](#)

The Aromatic Rings (Substituted Benzene)

The two phenyl rings in the structure give rise to a series of absorptions that confirm their presence and substitution pattern.

- Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings produces sharp, medium-to-weak intensity bands just above 3000 cm^{-1} , typically in the $3000\text{-}3100\text{ cm}^{-1}$ region.[\[12\]](#)[\[13\]](#)
- Aromatic C=C In-Ring Stretching: The vibrations of the carbon-carbon double bonds within the benzene rings lead to a series of characteristic peaks, often two to four, in the $1450\text{-}1600\text{ cm}^{-1}$ range.[\[12\]](#)[\[13\]](#) Key bands are commonly observed near 1600 cm^{-1} and 1500 cm^{-1} .
- C-H Out-of-Plane (OOP) Bending: These strong absorptions in the $900\text{-}675\text{ cm}^{-1}$ region are highly diagnostic of the substitution pattern on the aromatic rings.[\[12\]](#) The specific positions of these bands can help confirm the ortho and para substitution patterns present in the molecule.

The Aliphatic Methyl Group ($-\text{CH}_3$)

The methyl group from the methoxy substituent has its own characteristic vibrations.

- C-H Stretching: The C-H bonds of the methyl group will produce stretching vibrations just below 3000 cm^{-1} , typically in the $2850\text{-}2960\text{ cm}^{-1}$ range.[\[14\]](#)

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality, reproducible FTIR spectrum is paramount. The following protocol outlines a self-validating system for the analysis of solid **2-(4-Methoxyphenoxy)aniline** using the KBr pellet transmission method.

Workflow Overview



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Caption: FTIR analysis workflow from sample preparation to final data interpretation.

Step-by-Step Methodology

- Reagent and Equipment Preparation:
 - Ensure the **2-(4-Methoxyphenoxy)aniline** sample is dry.
 - Use high-purity, spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator. Moisture is a critical interferent, introducing broad O-H bands around 3400 cm^{-1} .
 - Ensure the agate mortar and pestle, pellet press, and dies are scrupulously clean and dry.
- Sample Preparation (KBr Pellet Technique):
 - Weigh approximately 1-2 mg of the **2-(4-Methoxyphenoxy)aniline** sample.
 - Weigh approximately 200 mg of dry KBr. The optimal sample-to-KBr ratio is about 1:100 to 1:200.
 - Combine the sample and KBr in the agate mortar. Gently grind and mix the components until a fine, homogeneous powder is obtained. Inadequate mixing is a common source of poor-quality spectra.
 - Transfer the powder to the pellet die and press under vacuum (to remove trapped air) at 8-10 tons of pressure for several minutes.

- Carefully remove the resulting transparent or translucent pellet. A cloudy pellet often indicates moisture or insufficient grinding.
- Data Acquisition:
 - Power on the FTIR spectrometer and allow the source and detector to stabilize.
 - Configure the acquisition parameters:
 - Scan Range: 4000 cm^{-1} to 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32 (to ensure a high signal-to-noise ratio)
 - Collect a background spectrum with nothing in the sample holder. This is a critical step to ratio out atmospheric H_2O and CO_2 absorptions.
 - Place the KBr pellet in the sample holder and collect the sample spectrum.
- Data Processing and Analysis:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.
 - Use the peak-picking tool to identify the precise wavenumbers of all significant absorption bands.
 - Assign each peak to its corresponding molecular vibration based on the theoretical framework discussed previously.

Data Summary and Interpretation

The resulting spectrum should be interpreted by correlating the observed peaks with the expected vibrational frequencies. The table below summarizes the key diagnostic bands for **2-(4-Methoxyphenoxy)aniline**.

Wavenumber Range (cm ⁻¹)	Vibrational Mode Assignment	Expected Intensity	Causality and Significance
3420-3500	N-H Asymmetric Stretch	Medium, Sharp	Confirms the presence of a primary amine (-NH ₂) group. [4][5]
3340-3420	N-H Symmetric Stretch	Medium, Sharp	Paired with the asymmetric stretch, this is definitive for a primary amine.[4][5]
3000-3100	Aromatic C-H Stretch	Medium to Weak	Indicates the presence of C-H bonds on the benzene rings.[12][13]
2850-2960	Aliphatic C-H Stretch	Medium to Weak	Corresponds to the C-H bonds of the methoxy (-OCH ₃) group.
1580-1650	N-H Bending (Scissoring)	Strong to Medium	Further evidence of the primary amine group.[2][3]
1450-1600	Aromatic C=C In-Ring Stretch	Strong to Medium	A series of peaks confirming the presence of the aromatic rings.[12][13]
1250-1350	Aromatic C-N Stretch	Strong	A key diagnostic peak for the bond between the amine and the phenyl ring.[3][4]
1200-1300	Asymmetric C-O-C Stretch	Very Strong	Often the strongest peak in the fingerprint region; confirms the ether linkages.[9][10]

~1040	Symmetric C-O-C Stretch	Strong to Medium	Corresponds to the aryl-alkyl ether portion of the molecule.[10] [11]
675-900	Aromatic C-H OOP Bending	Strong	Provides information about the substitution pattern on the phenyl rings.[12]

Trustworthiness Check: A valid spectrum of **2-(4-Methoxyphenoxy)aniline** must contain peaks in all the key regions outlined above. The absence of the dual N-H stretching bands, for instance, would strongly indicate that the sample is not a primary amine. Conversely, the absence of the very strong C-O-C stretch around 1250 cm^{-1} would negate the presence of the ether linkages. This cross-validation of multiple functional group regions provides a self-validating system for structural confirmation.

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